molecular formula C8H10BrClINO B13539721 2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride CAS No. 2825011-20-7

2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride

Cat. No.: B13539721
CAS No.: 2825011-20-7
M. Wt: 378.43 g/mol
InChI Key: ALBLIVXPWNEUCA-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-iodophenoxy)ethan-1-amine hydrochloride is a halogenated phenethylamine derivative featuring a phenoxy core substituted with bromine (Br) at position 3 and iodine (I) at position 4. The ethylamine backbone is protonated as a hydrochloride salt, enhancing its stability and solubility for pharmacological applications. This compound is structurally analogous to serotonin receptor ligands, particularly 5-HT2A agonists, where halogen substituents modulate receptor binding and functional selectivity .

Properties

CAS No.

2825011-20-7

Molecular Formula

C8H10BrClINO

Molecular Weight

378.43 g/mol

IUPAC Name

2-(3-bromo-5-iodophenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C8H9BrINO.ClH/c9-6-3-7(10)5-8(4-6)12-2-1-11;/h3-5H,1-2,11H2;1H

InChI Key

ALBLIVXPWNEUCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)I)OCCN.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride involves several steps:

Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms enhance its binding affinity to these targets, leading to specific biological effects. The compound can modulate various signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Halogen Substitution Effects

The following table summarizes key structural and physicochemical properties of 2-(3-Bromo-5-iodophenoxy)ethan-1-amine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Phenoxy Positions) Key Properties/Applications
2-(3-Bromo-5-iodophenoxy)ethan-1-amine HCl C8H9BrINO·HCl ~431.43* 3-Br, 5-I Potential 5-HT2A agonist; high halogen polarizability
2-(3,5-Dichlorophenoxy)ethan-1-amine HCl C8H10Cl3NO 242.53 3-Cl, 5-Cl Lower MW; higher solubility in aqueous media
2-(2,5-Dimethoxyphenyl)ethan-1-amine HCl C10H16ClNO2 217.69 2-OCH3, 5-OCH3 Beta-arrestin-biased 5-HT2A agonist; enhanced lipophilicity
2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine HCl C10H15BrClNO2 ~308.59* 4-Br, 2-OCH3, 5-OCH3 Dual halogen/methoxy substitution; altered receptor selectivity
2-(3-Bromo-5-chlorophenyl)ethan-1-amine HCl C8H10BrCl2N 279.44 3-Br, 5-Cl Intermediate halogen size; CAS 2094935-75-6

*Calculated based on standard atomic weights.

Key Observations:

Halogen Influence: The bromine-iodine combination in the target compound confers a larger atomic radius and higher polarizability compared to chloro- or bromo-chloro analogues (e.g., 2-(3,5-dichlorophenoxy)ethan-1-amine HCl ). This may enhance receptor binding via van der Waals interactions, as seen in serotonin receptor ligands .

Methoxy vs. Halogen Substitution : Methoxy groups (e.g., in 2-(2,5-dimethoxyphenyl)ethan-1-amine HCl) increase lipophilicity (logP ~1.5–2.0), favoring blood-brain barrier penetration, whereas halogens prioritize electronic effects and steric bulk .

Synthetic Yields : Compounds like 2-(3,4-methylenedioxyphenyl)ethylamine are synthesized in 85% yield via reductive amination , suggesting that the target compound’s synthesis may require optimized halogenation steps to mitigate steric hindrance from iodine.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility (~5–10 mg/mL in water for similar compounds), critical for in vivo studies .
  • Stability : Iodine’s lower electronegativity (compared to Cl/Br) may reduce oxidative degradation, enhancing shelf-life under standard storage conditions.

Biological Activity

2-(3-Bromo-5-iodophenoxy)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(3-Bromo-5-iodophenoxy)ethan-1-amine hydrochloride can be represented as follows:

  • Molecular Formula : C₉H₈BrIClN
  • CAS Number : 2825011-20-7

This compound features a phenoxy group substituted with bromine and iodine, which may influence its biological interactions.

The biological activity of 2-(3-Bromo-5-iodophenoxy)ethan-1-amine hydrochloride is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
  • Receptor Interaction : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity

Research on 2-(3-Bromo-5-iodophenoxy)ethan-1-amine hydrochloride indicates a variety of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains. The compound's halogenated structure may enhance its interaction with microbial targets.
  • Anticancer Properties : Investigations into the compound's effects on cancer cell lines have shown promising results. It may induce apoptosis or inhibit proliferation in specific cancer types.
  • Neuropharmacological Effects : The compound has been evaluated for its effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in Hela cells
NeuropharmacologicalModulation of neurotransmitter release

Case Study: Anticancer Activity

A study investigated the effects of 2-(3-Bromo-5-iodophenoxy)ethan-1-amine hydrochloride on human cervical adenocarcinoma (Hela) cells. The compound demonstrated significant cytotoxicity with an IC₅₀ value of approximately 50 μM, suggesting it effectively inhibits cell viability through apoptotic pathways.

Case Study: Antimicrobial Efficacy

In another study, the compound was tested against E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL against E. coli, showcasing its potential as an antimicrobial agent.

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